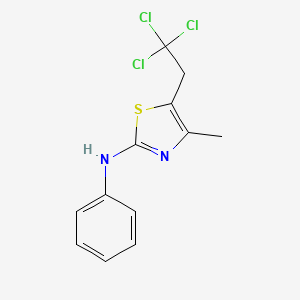
4-methyl-N-phenyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-phenyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenyl group, a trichloroethyl group, and a methyl group attached to the thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-phenyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Trichloroethyl Group: The trichloroethyl group can be introduced via nucleophilic substitution reactions.
N-Phenylation: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the sulfur atom in the thiazole ring.
Reduction: Reduction reactions could target the trichloroethyl group, potentially converting it to a less chlorinated derivative.
Substitution: The phenyl group and the trichloroethyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dechlorinated derivatives.
Scientific Research Applications
4-methyl-N-phenyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-amine may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, thiazole derivatives can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The trichloroethyl group might enhance the compound’s lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-amine: Lacks the phenyl group.
N-phenyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-amine: Lacks the methyl group.
4-methyl-N-phenyl-1,3-thiazol-2-amine: Lacks the trichloroethyl group.
Uniqueness
The presence of all three substituents (methyl, phenyl, and trichloroethyl) in 4-methyl-N-phenyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-amine may confer unique chemical and biological properties, such as enhanced reactivity or specific biological activity.
Properties
Molecular Formula |
C12H11Cl3N2S |
|---|---|
Molecular Weight |
321.7 g/mol |
IUPAC Name |
4-methyl-N-phenyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H11Cl3N2S/c1-8-10(7-12(13,14)15)18-11(16-8)17-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,16,17) |
InChI Key |
BHGXNSYNSLZNBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC=C2)CC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















